molecular formula C21H19N3O3S2 B2655439 4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-66-6

4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2655439
CAS No.: 896679-66-6
M. Wt: 425.52
InChI Key: WVZIYDNUCAGJLZ-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolo[5,4-b]pyridine moiety, which is a fused heterocyclic system containing both sulfur and nitrogen atoms, contributing to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps starting from commercially available substancesThe reaction conditions often include the use of various reagents such as acetic acid, zinc oxide nanoparticles, and trimethylamine in ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as PI3K. By inhibiting PI3K, the compound can interfere with cell signaling pathways that are crucial for cell growth and survival. This makes it a promising candidate for cancer therapy, as it can potentially inhibit the proliferation of cancer cells .

Properties

IUPAC Name

4-ethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-3-27-16-8-10-17(11-9-16)29(25,26)24-19-13-15(7-6-14(19)2)20-23-18-5-4-12-22-21(18)28-20/h4-13,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZIYDNUCAGJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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